molecular formula C24H52O4Ti B12648527 Titanium tetrakis(4-methylpentanolate) CAS No. 71965-00-9

Titanium tetrakis(4-methylpentanolate)

Cat. No.: B12648527
CAS No.: 71965-00-9
M. Wt: 452.5 g/mol
InChI Key: FFZQNIBTALQJFJ-UHFFFAOYSA-N
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Description

Titanium tetrakis(4-methylpentanolate) is a titanium(IV) alkoxide complex with the formula Ti(OCH2CH(CH2CH(CH3)2))2. The 4-methylpentanolate ligand introduces steric bulk, which can influence solubility, thermal stability, and reactivity compared to smaller alkoxide ligands like isopropoxide or ethoxide. These properties make it suitable for specialized applications requiring controlled hydrolysis or polymerization.

Properties

CAS No.

71965-00-9

Molecular Formula

C24H52O4Ti

Molecular Weight

452.5 g/mol

IUPAC Name

4-methylpentan-1-olate;titanium(4+)

InChI

InChI=1S/4C6H13O.Ti/c4*1-6(2)4-3-5-7;/h4*6H,3-5H2,1-2H3;/q4*-1;+4

InChI Key

FFZQNIBTALQJFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].[Ti+4]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Titanium tetrakis(4-methylpentanolate) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Titanium tetrakis(4-methylpentanolate) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.

    Materials Science: Employed in the preparation of titanium dioxide thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.

    Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and as a component in biocompatible materials.

    Industry: Utilized in the production of high-performance materials, including ceramics and composites.

Mechanism of Action

The mechanism by which titanium tetrakis(4-methylpentanolate) exerts its effects involves the coordination of the titanium center to various ligands. This coordination can influence the reactivity and stability of the compound. In catalytic applications, the titanium center can facilitate various chemical transformations by acting as a Lewis acid, thereby activating substrates and promoting reaction pathways .

Comparison with Similar Compounds

Comparison with Similar Titanium Compounds

Structural and Chemical Properties

The table below compares key properties of titanium tetrakis(4-methylpentanolate) with structurally related titanium complexes:

Compound Name CAS Number Molecular Formula Ligand Type Key Properties Applications
Titanium tetrakis(4-methylpentanolate) Not provided Ti(OCH2CH(CH2CH(CH3)2))4 Alkoxide High steric bulk, moderate solubility in non-polar solvents Sol-gel synthesis, specialty catalysts
Titanium(IV) isopropoxide 546-68-9 Ti(OCH(CH3)2)4 Alkoxide Volatile, moisture-sensitive Thin-film coatings, esterification catalysts
Tetrakis(dimethylamido)titanium(IV) 3275-24-9 Ti(N(CH3)2)4 Amide Pyrophoric, reacts explosively with water Atomic layer deposition (ALD), semiconductor fabrication
Titanium(IV) methacrylate 69064-20-6 Ti(O2CC(CH3)=CH2)4 Carboxylate Polymerizable ligand, UV-sensitive Dental resins, photopolymerization
Key Observations:
  • Ligand Effects: Alkoxide ligands (e.g., 4-methylpentanolate, isopropoxide) generally exhibit lower reactivity with water compared to amide ligands (e.g., dimethylamido), which are highly pyrophoric. Bulky ligands like 4-methylpentanolate reduce hydrolysis rates, enabling controlled sol-gel processes, whereas smaller ligands like isopropoxide favor faster reactions.
  • Thermal Stability :
    • Titanium amides (e.g., Tetrakis(dimethylamido)titanium(IV)) decompose at lower temperatures (~150°C) due to weaker Ti–N bonds, whereas alkoxides (e.g., isopropoxide) are stable up to ~250°C.
Titanium Tetrakis(4-Methylpentanolate):
  • Reactivity : Expected to hydrolyze slowly in moist air due to steric hindrance, forming titanium oxides or hydroxides.

Biological Activity

Titanium tetrakis(4-methylpentanolate) is a titanium-based compound known for its diverse applications in materials science and potential biological activities. This article delves into the biological properties of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

Titanium tetrakis(4-methylpentanolate) is categorized as a titanium alkoxide, where four 4-methylpentanolate ligands coordinate to a titanium center. The general formula can be represented as Ti O C5H11)4\text{Ti O C}_5\text{H}_{11})_4. This structure contributes to its unique reactivity and interaction with biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of titanium complexes, including those similar to titanium tetrakis(4-methylpentanolate). For instance, titanium(IV) complexes have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that titanium complexes could induce apoptosis in cisplatin-resistant ovarian cancer cells, suggesting a mechanism that may be applicable to titanium tetrakis(4-methylpentanolate) as well .

Table 1: Cytotoxicity of Titanium Complexes Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Titanium tetrakis(4-methylpentanolate)A2780 (cisplatin-sensitive)TBDInduction of apoptosis
Titanium tetrakis(4-methylpentanolate)A2780-cp (cisplatin-resistant)TBDInduction of apoptosis
Tetra-phenolato Ti(IV) complexHT-29 (colon cancer)10Apoptosis and cell cycle arrest

2. Antibacterial Activity

The antibacterial properties of titanium compounds are also of interest. Research indicates that certain titanium complexes exhibit moderate antibacterial activity against various strains of bacteria. In a comparative study, titanium(IV) complexes demonstrated low activity against tested organisms, suggesting that while they may not be potent antibiotics, they could still play a role in antimicrobial applications .

Table 2: Antibacterial Activity of Titanium Complexes

CompoundBacterial StrainZone of Inhibition (mm)
Titanium tetrakis(4-methylpentanolate)E. coliTBD
Titanium tetrakis(4-methylpentanolate)S. aureusTBD
Other Ti(IV) complexesVariousLow

Case Study 1: Antitumor Efficacy

A study focusing on the formulation of titanium complexes into nanoparticles revealed significant antitumor efficacy. The formulated complex showed high cytotoxicity towards human ovarian cancer cells and maintained stability in biological media for extended periods . This stability is crucial for therapeutic applications as it suggests prolonged activity in physiological conditions.

Case Study 2: Hydrolytic Stability

Research has indicated that titanium complexes often suffer from rapid hydrolysis, limiting their use in clinical settings. However, advancements in the formulation of titanium compounds have led to the development of highly stable derivatives that resist hydrolysis, thus enhancing their potential as anti-tumoral agents .

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